molecular formula C11H17N3 B13068453 3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

Katalognummer: B13068453
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: ZWHKSSNTODDFGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is a spirocyclic compound featuring a cyclobutane ring fused to a partially saturated imidazo[4,5-c]pyridine core. This scaffold is of interest in medicinal chemistry due to its structural rigidity, which may improve target binding specificity compared to planar heterocycles .

Eigenschaften

Molekularformel

C11H17N3

Molekulargewicht

191.27 g/mol

IUPAC-Name

3',3'-dimethylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]

InChI

InChI=1S/C11H17N3/c1-10(2)5-11(6-10)9-8(3-4-14-11)12-7-13-9/h7,14H,3-6H2,1-2H3,(H,12,13)

InChI-Schlüssel

ZWHKSSNTODDFGX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(C1)C3=C(CCN2)NC=N3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the spiro structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Spiro vs. Non-Spiro Analogues: The target compound’s spiro architecture imposes conformational constraints absent in non-spiro derivatives like 8-methylimidazo[4,5-c]pyridine (26). This rigidity may enhance metabolic stability and receptor selectivity .

Substituent Effects : The 3,3-dimethyl group on the cyclobutane ring distinguishes the target compound from simpler spiro analogues (e.g., cyclohexane-based derivatives in ). This substitution likely increases lipophilicity (clogP ~2.5 estimated) compared to unsubstituted spiro derivatives.

Synthetic Complexity: Microwave-assisted methods (e.g., Scheme 3 in ) achieve higher yields (71–92%) for non-spiro imidazo[4,5-c]pyridines, whereas spiro systems may require multi-step alkylation or cyclization, reducing overall efficiency.

Pharmacological and Physicochemical Comparison

Key Observations :

Antimicrobial Potential: Halogenated imidazo[4,5-c]pyridines (e.g., compounds 13–17) exhibit potent antifungal activity, attributed to hydrogen bonding with glucosamine-6-phosphate synthase .

Kinase Inhibition: Imidazo[4,5-b]pyridine derivatives (e.g., 20d in ) show nanomolar kinase inhibition, suggesting the spiro target could be optimized for similar targets by introducing hydrogen-bond donors/acceptors.

Rule of Five Compliance : The target compound (MW = 191.27 g/mol, estimated) adheres to Lipinski’s rules, favoring oral bioavailability, whereas larger spiro analogues (e.g., cyclohexane-based in , MW = 219.3 g/mol) may face absorption challenges .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.